Tyrosinase Inhibition: Mulberroside A is a 110-Fold Weaker Inhibitor than its Metabolite Oxyresveratrol
Mulberroside A acts as a weak competitive inhibitor of mushroom tyrosinase, whereas its aglycone metabolite, oxyresveratrol, exhibits a mixed or noncompetitive inhibition profile with vastly superior potency. The quantitative difference underscores that the glycosylated compound is a prodrug, not a direct replacement for oxyresveratrol in enzymatic studies. [1]
| Evidence Dimension | Mushroom Tyrosinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 53.6 µM (competitive inhibitor with L-tyrosine and L-DOPA) [1] |
| Comparator Or Baseline | Oxyresveratrol: IC50 = 0.49 µM (mixed inhibition with L-tyrosine, noncompetitive with L-DOPA) [1] |
| Quantified Difference | Oxyresveratrol is approximately 110-fold more potent (53.6 / 0.49). |
| Conditions | In vitro mushroom tyrosinase assay using L-tyrosine and L-DOPA as substrates [1]. |
Why This Matters
For direct enzymatic inhibition assays or cell-free screens for tyrosinase inhibitors, oxyresveratrol is the appropriate choice; using Mulberroside A would yield a dramatically lower potency signal.
- [1] Kim JK, Kim M, Cho SG, Kim MK, Kim SW, Lim YH. Biotransformation of mulberroside A from Morus alba results in enhancement of tyrosinase inhibition. J Ind Microbiol Biotechnol. 2010 Jun;37(6):631-7. View Source
